molecular formula C20H21N3O3 B11393262 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B11393262
M. Wt: 351.4 g/mol
InChI Key: FNXZQXSHRZKRCY-UHFFFAOYSA-N
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Description

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phenoxy group, an oxadiazole ring, and an acetamide moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the alkylation of 5-methyl-2-(propan-2-yl)phenol using an appropriate alkylating agent under basic conditions to form the phenoxy intermediate.

    Oxadiazole Ring Formation: The phenoxy intermediate is then reacted with hydrazine derivatives and carboxylic acids to form the 1,2,5-oxadiazole ring through cyclization reactions.

    Acetamide Formation: Finally, the oxadiazole intermediate is acylated with acetic anhydride or acetyl chloride to introduce the acetamide group, yielding the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The phenoxy and oxadiazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenoxy or oxadiazole rings.

Scientific Research Applications

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development for various diseases.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetamides: Compounds with similar phenoxyacetamide structures but different substituents on the phenoxy or acetamide groups.

    Oxadiazoles: Compounds containing the 1,2,5-oxadiazole ring with various substituents.

Uniqueness

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C20H21N3O3/c1-13(2)16-10-9-14(3)11-17(16)25-12-18(24)21-20-19(22-26-23-20)15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3,(H,21,23,24)

InChI Key

FNXZQXSHRZKRCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=NON=C2C3=CC=CC=C3

Origin of Product

United States

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